molecular formula C16H23N3O4 B193239 二羟基苯达莫司汀 CAS No. 109882-30-6

二羟基苯达莫司汀

货号: B193239
CAS 编号: 109882-30-6
分子量: 321.37 g/mol
InChI 键: XQMDIDKYVZPCNV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bendamustine is an antineoplastic agent used for the treatment of chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin lymphoma (NHL) that has progressed following rituximab therapy . It is a nitrogen mustard drug indicated for use in the treatment of CLL and NHL that has progressed during or within six months of treatment with rituximab or a rituximab-containing regimen . Bendamustine is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules .


Molecular Structure Analysis

The Dihydroxy Bendamustine molecule contains a total of 47 bond(s). There are 24 non-H bond(s), 11 multiple bond(s), 9 rotatable bond(s), 1 double bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amine(s) (aromatic), 3 hydroxyl group(s), 2 .


Chemical Reactions Analysis

Bendamustine concentrations peak at the end of intravenous infusion (~1 h). Subsequent elimination is triphasic, with the intermediate t 1/2 (~40 min) as the effective t 1/2 since the final phase represents <1 % of the area under the curve . Bendamustine is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . Cytochrome P450 (CYP) 1A2 oxidation yields the active metabolites γ-hydroxybendamustine and N-desmethyl-bendamustine, at low concentrations, which contribute minimally to cytotoxicity .


Physical and Chemical Properties Analysis

Bendamustine is a white, water-soluble microcrystalline powder with amphoteric properties .

科学研究应用

  1. 抗癌药物苯达莫司汀抑制STAT3:苯达莫司汀(BENDA)以其通过与DNA结合并干扰其复制来阻止癌细胞生长而闻名。它抑制了信号转导子和转录激活因子3(STAT3),这在癌症病理学中至关重要。然而,其不活跃的代谢物二羟基苯达莫司汀(HP2)不抑制STAT3 (Iwamoto et al., 2017)

  2. 药代动力学和药效学特征:苯达莫司汀经过快速水解形成单羟基苯达莫司汀和二羟基苯达莫司汀,这两者几乎没有活性。本研究总结了成人和小儿血液恶性肿瘤患者中苯达莫司汀及其代谢物的药代动力学和药效学 (Darwish et al., 2015)

  3. 苯达莫司汀的代谢物谱:一项关于苯达莫司汀在人体中代谢途径的研究确定了各种代谢物,包括二羟基苯达莫司汀。这些发现有助于了解该药物在癌症治疗中的疗效和安全性 (Dubbelman et al., 2012)

  4. 作用机制和联合治疗:苯达莫司汀的作用机制一直在研究中,已经显示其主要作为一种烷化剂。该研究探讨了苯达莫司汀联合方案背后的合理性,突出了其与其他烷化剂相比的独特性质 (Gandhi, 2002)

  5. 独特的细胞毒性模式:苯达莫司汀显示出与其他烷化剂相比的独特细胞毒性模式和机制特征。其独特作用包括激活DNA损伤应激反应和凋亡,这在癌症治疗中非常重要 (Leoni et al., 2008)

  6. 对脑转移的活性:一项病例研究报告了苯达莫司汀在脑转移中的显著活性。这表明其作为治疗转移性脑癌的潜在策略,尽管在这一领域仍需要更多研究 (Zulkowski et al., 2002)

作用机制

Target of Action

Dihydroxy Bendamustine, also known as Bendamustine, is primarily used in the treatment of chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin lymphoma (NHL) . The primary targets of Bendamustine are both active and quiescent cells .

Mode of Action

Bendamustine is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . As an alkylating agent, it causes intra- and inter-strand crosslinks between DNA bases . This interaction with its targets leads to cell death .

Biochemical Pathways

It is known that bendamustine, like other bifunctional alkylators, crosslinks dna and produces single- and double-strand breaks . In vitro studies have demonstrated that Bendamustine causes more extensive and durable breaks than carmustine and cyclophosphamide .

Pharmacokinetics

Bendamustine concentrations peak at the end of intravenous infusion (~1 h). Subsequent elimination is triphasic, with the intermediate t1/2 (~40 min) as the effective t1/2 since the final phase represents <1 % of the area under the curve . Bendamustine is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . Cytochrome P450 (CYP) 1A2 oxidation yields the active metabolites γ-hydroxybendamustine and N-desmethyl-bendamustine, at low concentrations, which contribute minimally to cytotoxicity .

Result of Action

The result of Bendamustine’s action is cell death, achieved through the formation of intra- and inter-strand crosslinks between DNA bases . It is active against both active and quiescent cells .

Action Environment

The effect of hepatic/renal impairment on Bendamustine pharmacokinetics remains to be elucidated . Higher Bendamustine concentrations may be associated with an increased probability of nausea or infection . No clear exposure-efficacy response relationship has been observed . The findings support dosing based on body surface area for most patient populations .

安全和危害

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Bendamustine is extensively metabolized, with subsequent excretion in both urine and feces. Accumulation of bendamustine is not anticipated in cancer patients with renal or hepatic impairment, because of the dose administration schedule and short half-life . The effect of hepatic/renal impairment on bendamustine pharmacokinetics remains to be elucidated .

生化分析

Biochemical Properties

Dihydroxy Bendamustine plays a significant role in biochemical reactions. It forms intra- and inter-strand crosslinks between DNA bases, resulting in cell death . It interacts with enzymes such as Cytochrome P450 (CYP) 1A2, which yields the active metabolites γ-hydroxybendamustine and N-desmethyl-bendamustine .

Cellular Effects

Dihydroxy Bendamustine has profound effects on various types of cells and cellular processes. It influences cell function by causing DNA damage, which leads to apoptosis . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Dihydroxy Bendamustine involves its function as an alkylating agent. It forms electrophilic alkyl groups that covalently bond to other molecules, causing intra- and inter-strand crosslinks between DNA bases . This results in cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dihydroxy Bendamustine change over time. It is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . Over time, it may also degrade, affecting its stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Dihydroxy Bendamustine vary with different dosages in animal models At certain thresholds, it may exhibit toxic or adverse effects

Metabolic Pathways

Dihydroxy Bendamustine is involved in metabolic pathways. It is primarily metabolized via hydrolysis to monohydroxy (HP1) and dihydroxy-bendamustine (HP2) metabolites with low cytotoxic activity . It also interacts with enzymes such as CYP1A2 .

属性

IUPAC Name

4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-18-14-6-5-12(19(7-9-20)8-10-21)11-13(14)17-15(18)3-2-4-16(22)23/h5-6,11,20-21H,2-4,7-10H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMDIDKYVZPCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00548492
Record name 4-{5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109882-30-6
Record name Des(di(2-chloroethyl))-di(2-hydroxyethyl) bendamustine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109882306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[5-[Bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROXY BENDAMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ELC90802
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroxy Bendamustine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dihydroxy Bendamustine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dihydroxy Bendamustine
Reactant of Route 4
Dihydroxy Bendamustine
Reactant of Route 5
Reactant of Route 5
Dihydroxy Bendamustine
Reactant of Route 6
Reactant of Route 6
Dihydroxy Bendamustine
Customer
Q & A

Q1: How does Dihydroxy Bendamustine differ from Bendamustine in terms of its interaction with STAT3?

A: While Bendamustine demonstrates an inhibitory effect on Signal Transducer and Activator of Transcription 3 (STAT3) by binding to its SH2 domain, Dihydroxy Bendamustine (HP2), an inactive metabolite of Bendamustine, does not exhibit this inhibitory activity []. This suggests that the structural differences between Bendamustine and Dihydroxy Bendamustine significantly impact their interaction with STAT3 and potentially contribute to their differing pharmacological profiles.

Q2: What is the significance of the cysteine residues within the STAT3 structure in relation to Bendamustine's mechanism of action?

A: Research suggests that cysteine residues C550 and C712 in STAT3 play a crucial role in Bendamustine's inhibitory action []. When these cysteine residues are mutated (C550A or C712A), the sensitivity of STAT3 to Bendamustine is significantly reduced. This implies that Bendamustine might interact with these cysteine residues, possibly through covalent bonding, to exert its inhibitory effects on STAT3.

Q3: What are the primary routes of elimination for Bendamustine and its metabolites?

A: Following administration, Bendamustine undergoes extensive metabolization through multiple pathways and is subsequently excreted through both urine and feces [, ]. Approximately half of the administered dose is recovered in the urine, while roughly a quarter is recovered in the feces []. This highlights the importance of both renal and hepatic pathways in Bendamustine's clearance from the body.

Q4: Does Bendamustine accumulate in patients with renal or hepatic impairment?

A: Based on the pharmacokinetic profile of Bendamustine, including its short intermediate half-life and the dosing schedule used, accumulation in patients with renal or hepatic impairment is not anticipated []. This information is crucial for clinicians when considering Bendamustine treatment in patients with compromised renal or hepatic function.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。